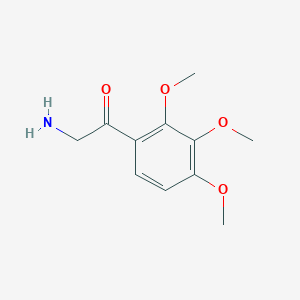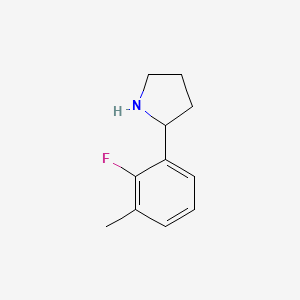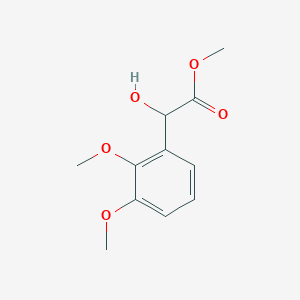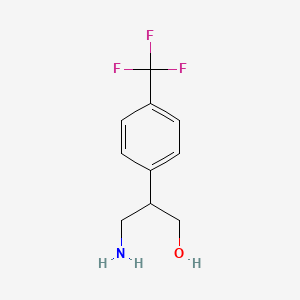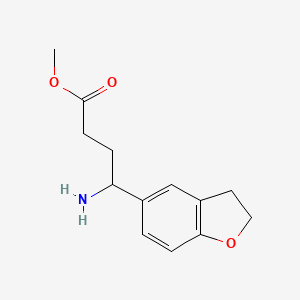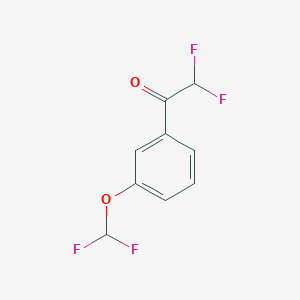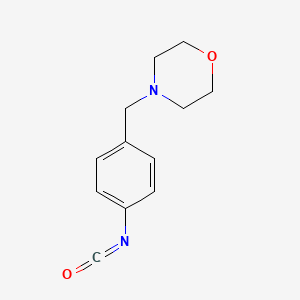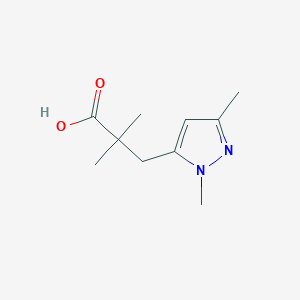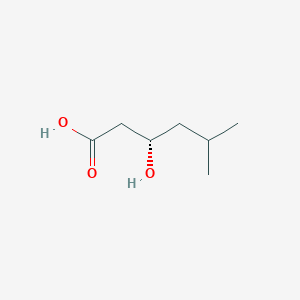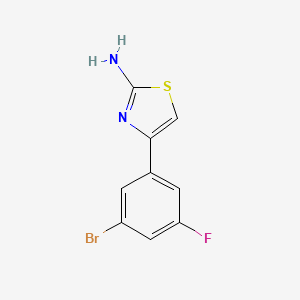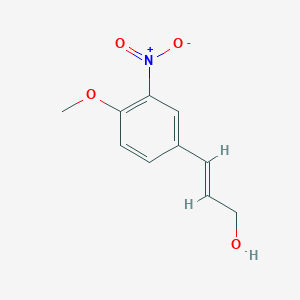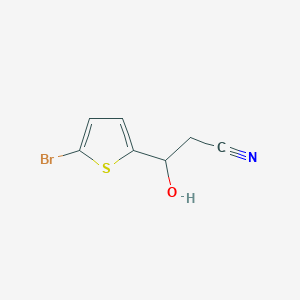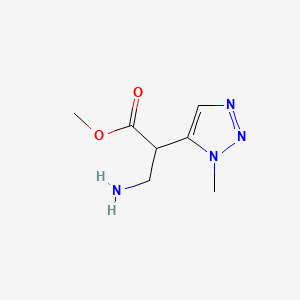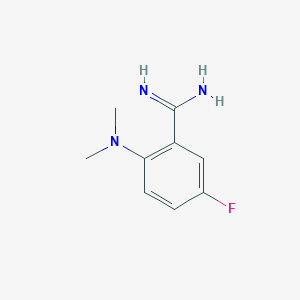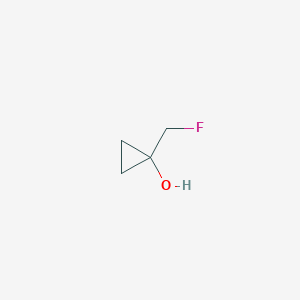
1-(Fluoromethyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)cyclopropan-1-ol is an organic compound with the molecular formula C4H7FO It is a cyclopropane derivative where a fluoromethyl group is attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)cyclopropan-1-ol typically involves the fluorination of cyclopropane derivatives. One common method includes the reaction of cyclopropanol with fluorinating agents under controlled conditions. For instance, the use of fluorinated acetate salts in a microwave-based protocol can rapidly produce fluorinated cyclopropanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of raw materials, and optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Fluoromethyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction could produce various alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-(Fluoromethyl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and interactions with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Fluoromethyl)cyclopropanamine Hydrochloride: A related compound with similar structural features but different functional groups.
Cyclopropanol, 1-(fluoromethyl)-: Another similar compound with slight variations in its chemical structure.
Uniqueness: 1-(Fluoromethyl)cyclopropan-1-ol is unique due to its specific combination of a cyclopropane ring and a fluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H7FO |
|---|---|
Molekulargewicht |
90.10 g/mol |
IUPAC-Name |
1-(fluoromethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H7FO/c5-3-4(6)1-2-4/h6H,1-3H2 |
InChI-Schlüssel |
DRWLYLKWOQDKBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


